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molecular formula C12H17N B8356788 1-Cyclohex-1-en-1-ylcyclopentanecarbonitrile

1-Cyclohex-1-en-1-ylcyclopentanecarbonitrile

Cat. No. B8356788
M. Wt: 175.27 g/mol
InChI Key: GQUARWLFFVIMHZ-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

Cyclohex-1-en-1-ylacetonitrile and 1,4-dibromobutane were reacted in DMF at room temperature in the presence of sodium hydride to obtain 1-cyclohex-1-en-1-ylcyclopentanecarbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14]Br.[H-].[Na+]>CN(C=O)C>[C:1]1([C:7]2([C:8]#[N:9])[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCCC1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1(CCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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